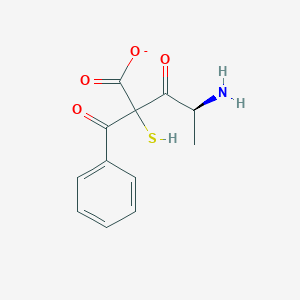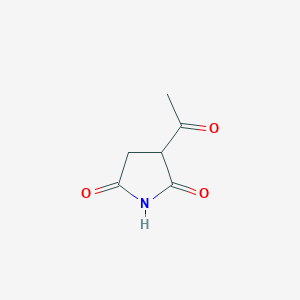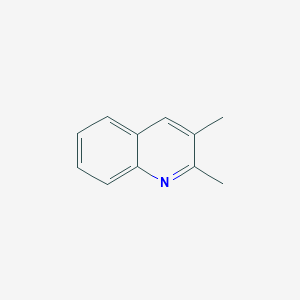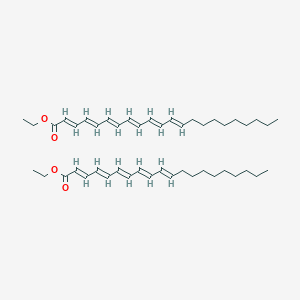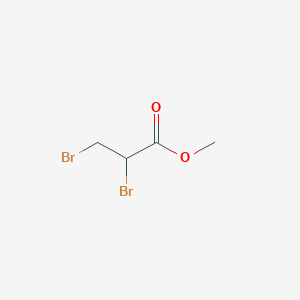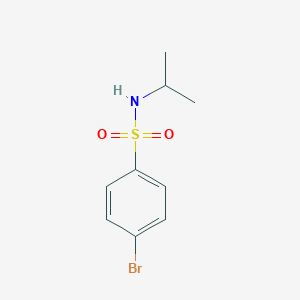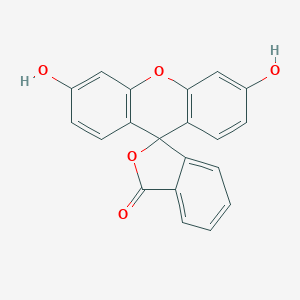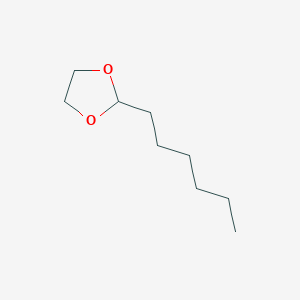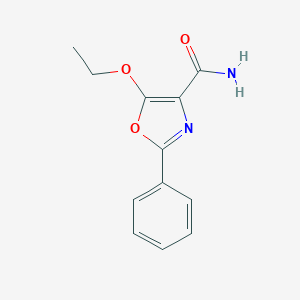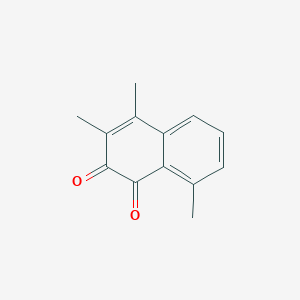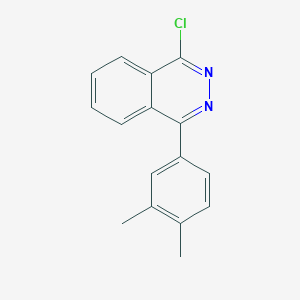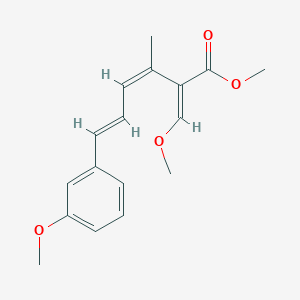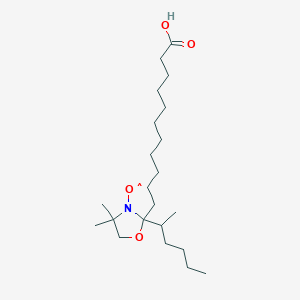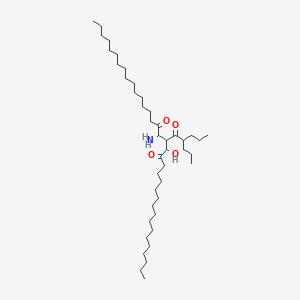
17-Amino-19-hydroxy-18-(2-propylpentanoyl)pentatriacontane-16,20-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
17-Amino-19-hydroxy-18-(2-propylpentanoyl)pentatriacontane-16,20-dione, also known as AHPPD, is a novel compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine.
作用機序
The mechanism of action of 17-Amino-19-hydroxy-18-(2-propylpentanoyl)pentatriacontane-16,20-dione is not fully understood. However, studies have shown that 17-Amino-19-hydroxy-18-(2-propylpentanoyl)pentatriacontane-16,20-dione can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 17-Amino-19-hydroxy-18-(2-propylpentanoyl)pentatriacontane-16,20-dione has also been shown to induce apoptosis by activating certain signaling pathways in cancer cells.
生化学的および生理学的効果
17-Amino-19-hydroxy-18-(2-propylpentanoyl)pentatriacontane-16,20-dione has been shown to have several biochemical and physiological effects. Studies have shown that 17-Amino-19-hydroxy-18-(2-propylpentanoyl)pentatriacontane-16,20-dione can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 17-Amino-19-hydroxy-18-(2-propylpentanoyl)pentatriacontane-16,20-dione has also been shown to induce apoptosis by activating certain signaling pathways in cancer cells. Additionally, 17-Amino-19-hydroxy-18-(2-propylpentanoyl)pentatriacontane-16,20-dione has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis.
実験室実験の利点と制限
17-Amino-19-hydroxy-18-(2-propylpentanoyl)pentatriacontane-16,20-dione has several advantages for lab experiments. It is a novel compound that has not been extensively studied, making it an exciting area of research. Additionally, 17-Amino-19-hydroxy-18-(2-propylpentanoyl)pentatriacontane-16,20-dione has shown promising results in preclinical studies, making it a potential candidate for further research. However, one of the limitations of 17-Amino-19-hydroxy-18-(2-propylpentanoyl)pentatriacontane-16,20-dione is its complex synthesis method, which requires expertise in organic chemistry.
将来の方向性
There are several future directions for research on 17-Amino-19-hydroxy-18-(2-propylpentanoyl)pentatriacontane-16,20-dione. One area of research is its potential applications in the field of cancer treatment. Studies have shown that 17-Amino-19-hydroxy-18-(2-propylpentanoyl)pentatriacontane-16,20-dione can inhibit the growth of cancer cells, making it a potential candidate for further research. Another area of research is its anti-inflammatory properties, which could make it a potential treatment for inflammatory diseases such as arthritis. Additionally, future research could focus on optimizing the synthesis method of 17-Amino-19-hydroxy-18-(2-propylpentanoyl)pentatriacontane-16,20-dione to make it more accessible for further research.
Conclusion:
17-Amino-19-hydroxy-18-(2-propylpentanoyl)pentatriacontane-16,20-dione is a novel compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. Its anti-cancer and anti-inflammatory properties make it a potential candidate for further research. However, the complex synthesis method of 17-Amino-19-hydroxy-18-(2-propylpentanoyl)pentatriacontane-16,20-dione is a limitation for further research. Future research could focus on optimizing the synthesis method of 17-Amino-19-hydroxy-18-(2-propylpentanoyl)pentatriacontane-16,20-dione and exploring its potential applications in the field of medicine.
合成法
17-Amino-19-hydroxy-18-(2-propylpentanoyl)pentatriacontane-16,20-dione can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the synthesis of 17-amino-19-hydroxy-18-(2-propylpentanoyl)pentatriacontane-16,20-dione intermediate, which is then reacted with other reagents to form the final product. The synthesis of 17-Amino-19-hydroxy-18-(2-propylpentanoyl)pentatriacontane-16,20-dione is a complex process that requires expertise in organic chemistry.
科学的研究の応用
17-Amino-19-hydroxy-18-(2-propylpentanoyl)pentatriacontane-16,20-dione has been the subject of several scientific studies due to its potential applications in the field of medicine. One of the primary research areas for 17-Amino-19-hydroxy-18-(2-propylpentanoyl)pentatriacontane-16,20-dione is its anti-cancer properties. Studies have shown that 17-Amino-19-hydroxy-18-(2-propylpentanoyl)pentatriacontane-16,20-dione can inhibit the growth of cancer cells by inducing apoptosis, a process that causes the cells to self-destruct. 17-Amino-19-hydroxy-18-(2-propylpentanoyl)pentatriacontane-16,20-dione has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis.
特性
CAS番号 |
138404-96-3 |
|---|---|
製品名 |
17-Amino-19-hydroxy-18-(2-propylpentanoyl)pentatriacontane-16,20-dione |
分子式 |
C43H84N2O4 |
分子量 |
678.1 g/mol |
IUPAC名 |
17-amino-19-hydroxy-18-(2-propylpentanoyl)pentatriacontane-16,20-dione |
InChI |
InChI=1S/C43H83NO4/c1-5-9-11-13-15-17-19-21-23-25-27-29-31-35-38(45)41(44)40(42(47)37(33-7-3)34-8-4)43(48)39(46)36-32-30-28-26-24-22-20-18-16-14-12-10-6-2/h37,40-41,43,48H,5-36,44H2,1-4H3 |
InChIキー |
HMDFKQQSXZVUES-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)C(C(C(C(=O)CCCCCCCCCCCCCCC)O)C(=O)C(CCC)CCC)N |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)C(C(C(C(=O)CCCCCCCCCCCCCCC)O)C(=O)C(CCC)CCC)N |
同義語 |
1,3-DDVPO 1,3-dihexadecanoylamino-2-valproyl-propan-ol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



